REACTION_CXSMILES
|
[CH2:1]([CH2:11][C:12](=[O:14])[CH3:13])/[CH:2]=[C:3](/[CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])\[CH3:4].[NH4+].[Cl-].[Na+].[Cl-].[CH3:19][O:20][C:21](=O)[O:22]C>>[O:14]=[C:12]([CH2:11][CH2:1][CH:2]=[C:3]([CH3:4])[CH2:5][CH2:6][CH:7]=[C:8]([CH3:9])[CH3:10])[CH2:13][C:21]([O:20][CH3:19])=[O:22] |f:1.2,3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)CC(C)=O
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
COC(OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The obtained mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (bath temperature 100°)
|
Type
|
CUSTOM
|
Details
|
upon the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was kept refluxing during 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
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Details
|
An ether extraction
|
Type
|
DISTILLATION
|
Details
|
followed by the usual work up of the combined organic extracts and fractional distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OC)CCC=C(CCC=C(C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |